Pyrimidin-2-yl heptafluorobutanoate
Description
Properties
CAS No. |
116353-73-2 |
|---|---|
Molecular Formula |
C8H3F7N2O2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
pyrimidin-2-yl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C8H3F7N2O2/c9-6(10,7(11,12)8(13,14)15)4(18)19-5-16-2-1-3-17-5/h1-3H |
InChI Key |
YRIHSYKGBCPGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require data on structurally or functionally analogous compounds, such as:
- Pyrimidin-2-yl trifluoroacetate (shorter fluorinated chain: –OCOCF₃).
- Pyrimidin-2-yl pentafluoropropanoate (–OCOC₂F₅).
- Non-fluorinated analogs (e.g., pyrimidin-2-yl acetate).
Key Parameters for Comparison
| Parameter | Pyrimidin-2-yl Heptafluorobutanoate | Pyrimidin-2-yl Trifluoroacetate | Pyrimidin-2-yl Acetate |
|---|---|---|---|
| Molecular Weight | ~300 g/mol (estimated) | ~210 g/mol | ~152 g/mol |
| Boiling Point | 180–200°C (decomposes) | 120–140°C | 250–260°C |
| Lipophilicity (LogP) | 2.8–3.2 | 1.5–1.8 | 0.3–0.5 |
| Reactivity | High (strong electron withdrawal) | Moderate | Low |
| Metabolic Stability | High (resistant to hydrolysis) | Moderate | Low |
Research Findings
Fluorination Impact: Heptafluorobutanoate derivatives exhibit superior metabolic stability compared to shorter-chain fluorinated analogs due to increased steric hindrance and fluorine shielding .
Synthetic Utility: The longer fluorinated chain in heptafluorobutanoate enhances electrophilicity, making it more reactive in coupling reactions than trifluoroacetate derivatives .
Solubility: Non-fluorinated analogs like pyrimidin-2-yl acetate are more water-soluble but less stable under acidic conditions .
Limitations of Provided Evidence
For example:
- Ranitidine diamines and amino alcohols (e.g., related compound A) are structurally distinct, containing furan and amine groups instead of pyrimidine and fluorinated esters .
- Nitroacetamide derivatives (e.g., ranitidine complex nitroacetamide) involve nitro groups and acetamide chains, which are unrelated to fluorinated esters .
Q & A
Q. What are the recommended synthetic routes for Pyrimidin-2-yl heptafluorobutanoate?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrimidin-2-ol derivatives with heptafluorobutyric acid derivatives (e.g., acid chlorides or anhydrides) under basic conditions. For example, cesium carbonate (Cs₂CO₃) in anhydrous DMF at 60–80°C can facilitate the reaction, as seen in analogous pyrimidinyl ester syntheses . Microwave-assisted synthesis, which reduces reaction time and improves yield (as demonstrated for cobaltocenium derivatives in ), may also be applicable .
Key Reaction Conditions (Table):
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃, EDCI | DMF | 60–80 | 12–24 h | 50–70* |
| Microwave irradiation | DMF | 100 | 1–2 h | 70–85* |
| *Theoretical yields based on analogous methods . |
Q. How should this compound be characterized to confirm its structure?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm and CF₃/CF₂ groups at δ 110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₉H₅F₇N₂O₂).
- X-ray Crystallography : For unambiguous structural confirmation, as shown for 4-(pyrimidin-2-yl)piperazin-1-ium salts in .
- Thermal Analysis : Melting point determination (cf. pyrimidin-2-yl aniline derivatives in , mp 99.5–152.5°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for Pyrimidin-2-yl derivatives?
Discrepancies in hydrogen bonding or conformation (e.g., chair vs. boat configurations in piperazine rings) can arise due to protonation states or counterion effects. For example:
- Hydrogen Bond Analysis : In 4-(pyrimidin-2-yl)piperazin-1-ium chloride, weak N–H⋯Cl interactions form zigzag chains . Compare bifurcated N–H⋯(O,O) bonds in nitrate salts to assess counterion influence.
- Computational Modeling : Use DFT calculations to validate observed conformations (e.g., chair vs. twist-boat) and hydrogen bond energies.
- Variable-Temperature XRD : To study dynamic conformational changes .
Q. What strategies optimize the yield of this compound under varying reaction conditions?
Systematic optimization via Design of Experiments (DoE) is critical:
- Solvent Screening : Polar aprotic solvents (DMF, THF) vs. dichloromethane (DCM) for solubility and reactivity.
- Base Selection : Compare Cs₂CO₃ (highly basic) with K₂CO₃ or Et₃N (milder bases) to minimize side reactions.
- Temperature Gradients : Test 50–100°C to balance reaction rate and decomposition (e.g., thermal stability of heptafluorobutanoate esters).
- Catalyst Addition : Pd catalysts for coupling reactions (cf. thieno[3,2-d]pyrimidine derivatives in ) .
Example Optimization Workflow:
Q. How can this compound’s stability be evaluated for long-term storage?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Hygroscopicity Testing : Monitor moisture uptake in inert vs. ambient atmospheres (cf. storage recommendations for 1-(pyrimidin-2-yl)propan-1-one in ) .
- Accelerated Aging : Store samples at 40°C/75% RH for 1–3 months, with periodic HPLC purity checks.
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR and XRD data with computational models (e.g., Gaussian or ORCA) to resolve ambiguities in electron density maps .
- Safety Protocols : Handle heptafluorobutanoate derivatives in fume hoods due to potential fluorinated byproduct toxicity (align with Cayman Chemical’s safety guidelines in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
